molecular formula C9H5BrN2O B12216519 6-Bromo-3-methylidenequinoxalin-2-one

6-Bromo-3-methylidenequinoxalin-2-one

Cat. No.: B12216519
M. Wt: 237.05 g/mol
InChI Key: IRPWJIAYJCHJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-methylidenequinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylidenequinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This may include the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The goal is to achieve a scalable and sustainable process that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylidenequinoxalin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-3-methylidenequinoxalin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylidenequinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methylidenequinoxalin-2-one is unique due to the presence of both the bromine atom and the methylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

6-bromo-3-methylidenequinoxalin-2-one

InChI

InChI=1S/C9H5BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,1H2

InChI Key

IRPWJIAYJCHJRK-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)N=C2C=CC(=CC2=N1)Br

Origin of Product

United States

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